

An In-depth Technical Guide to the Chemical Structure and Properties of Moveltipril

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Compound of Interest

Compound Name: *Moveltipril*

Cat. No.: *B1676766*

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Abstract

Moveltipril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor. As a prodrug, it is converted in the body to its active metabolite, which exerts its therapeutic effect by modulating the renin-angiotensin-aldosterone system (RAAS). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available data on **Moveltipril**. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

Moveltipril, also known as MC-838, is a complex molecule designed for optimal ACE inhibition. Its chemical identity and key properties are summarized below.

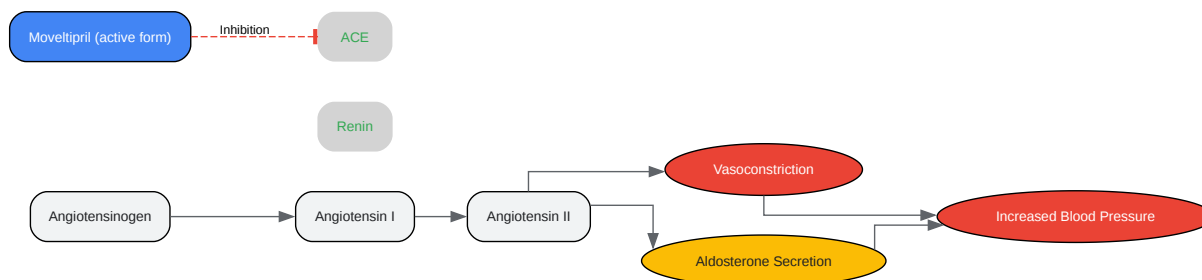
Table 1: Chemical and Physical Properties of **Moveltipril**

Property	Value	Source
IUPAC Name	(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid	PubChem[1]
CAS Number	85856-54-8	DC Chemicals, PubChem[1][2]
Molecular Formula	C ₁₉ H ₃₀ N ₂ O ₅ S	PubChem[1]
Molecular Weight	398.52 g/mol	Benchchem, PubChem[1][3]
Canonical SMILES	CC(C(=O)N1CCCC1C(=O)O)SC(C)C(=O)NC2CCCCC2	
Synonyms	MC-838, Altiopril calcium (for the calcium salt)	MedchemExpress.com, PubChem[4][5]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Moveltipril is a prodrug that, after oral administration, is metabolized to its active form. This active metabolite is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.

By inhibiting ACE, the active form of **Moveltipril** blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, resulting in lower blood pressure.



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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of **Moveltipril**.

Pharmacokinetics and Pharmacodynamics

Detailed quantitative pharmacokinetic data for **Moveltipril** in humans are not readily available in the public domain. As an ACE inhibitor, its pharmacokinetic profile is expected to be comparable to other prodrugs in its class. Generally, these compounds are well-absorbed orally, undergo hydrolysis to their active diacid metabolites, and are eliminated primarily through renal excretion.

Table 2: General Pharmacokinetic Parameters for Prodrug ACE Inhibitors (for reference)

Parameter	General Range	Notes
Time to Peak Plasma Concentration (Tmax)	1 - 2 hours (prodrug)	The active metabolite typically has a later Tmax.
Bioavailability	Variable	Can be affected by food intake for some ACE inhibitors.
Protein Binding	Moderate to High	
Elimination Half-life	Biphasic	An initial rapid phase followed by a prolonged terminal phase due to tight binding to ACE.
Metabolism	Hepatic hydrolysis to the active diacid metabolite.	
Excretion	Primarily renal.	Dose adjustments may be necessary for patients with renal impairment.

Disclaimer: This table provides generalized data for the class of prodrug ACE inhibitors and may not be representative of **Moveltipril** specifically.

Clinical Efficacy and Safety

While **Moveltipril** is identified as an ACE inhibitor for the treatment of hypertension, specific clinical trial data detailing its efficacy and safety profile in human subjects is not widely published. The clinical effects of ACE inhibitors as a class, however, are well-documented.

Table 3: Expected Clinical Endpoints for ACE Inhibitor Therapy in Hypertension (for reference)

Endpoint	Expected Outcome
Primary Efficacy	Reduction in systolic and diastolic blood pressure.
Secondary Efficacy	Reduction in risk of cardiovascular events (e.g., myocardial infarction, stroke).
Common Adverse Events	Dry cough, dizziness, headache, hyperkalemia.
Serious Adverse Events	Angioedema, renal impairment.

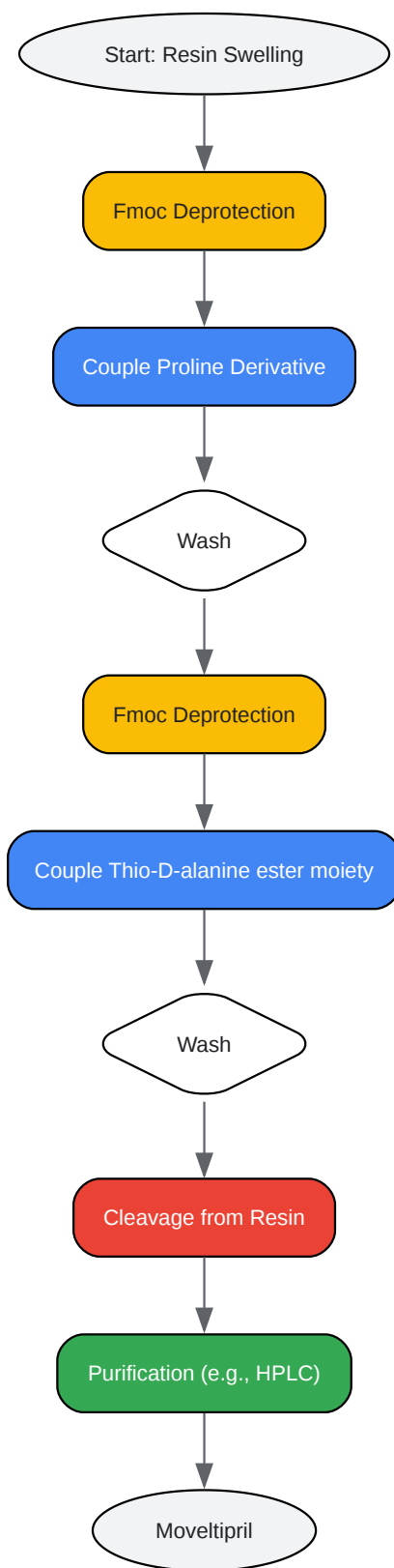
Disclaimer: This table outlines the general clinical profile of ACE inhibitors and is for informational purposes only. The specific efficacy and safety profile of **Moveltipril** may differ.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **Moveltipril** are proprietary. However, based on its chemical structure, a general approach for the synthesis and analysis can be outlined.

General Synthetic Approach: Solid-Phase Peptide Synthesis (SPPS)

Given its peptide-like structure, a solid-phase synthesis approach would be a viable method for producing **Moveltipril**.



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Caption: A generalized workflow for the solid-phase synthesis of a peptide-like molecule such as **Moveltipril**.

Methodology:

- **Resin Preparation:** A suitable solid support resin (e.g., 2-chlorotriyl chloride resin) is swelled in an appropriate solvent like dichloromethane (DCM).
- **First Amino Acid Coupling:** The first amino acid derivative (e.g., Fmoc-L-Proline) is coupled to the resin.
- **Fmoc Deprotection:** The Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF).
- **Subsequent Couplings:** The subsequent amino acid and thioester moieties are sequentially coupled, with deprotection and washing steps in between.
- **Cleavage:** Once the synthesis is complete, the **Moveltipril** molecule is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
- **Purification:** The crude product is purified using preparative high-performance liquid chromatography (HPLC).

Analytical Characterization: HPLC and NMR

High-Performance Liquid Chromatography (HPLC):

- **Objective:** To determine the purity and quantify the concentration of **Moveltipril**.
- **Column:** A reversed-phase C18 column is typically used.
- **Mobile Phase:** A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
- **Detection:** UV detection at an appropriate wavelength (e.g., 214 nm).
- **Quantification:** The concentration is determined by comparing the peak area of the sample to that of a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the chemical structure of **Moveltipril**.
- Spectra: ^1H NMR and ^{13}C NMR spectra are acquired.
- Analysis: The chemical shifts, integration of proton signals, and coupling patterns are analyzed to confirm the presence of all expected functional groups and the overall connectivity of the molecule. 2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural elucidation.

Conclusion

Moveltipril is a promising ACE inhibitor with a well-defined chemical structure and mechanism of action. While specific pharmacokinetic and clinical data are not extensively available in the public literature, its profile as a prodrug targeting the RAAS places it within a well-established and effective class of antihypertensive agents. Further research and publication of clinical trial data would be invaluable for a more complete understanding of its therapeutic potential.

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